Cas no 78587-72-1 (3-\u200bAmino-\u200b4-\u200bhydroxy-\u200bbenzeneacetic acid methyl ester)
78587-72-1 structure
Product Name:3-\u200bAmino-\u200b4-\u200bhydroxy-\u200bbenzeneacetic acid methyl ester
CAS-nummer:78587-72-1
MF:C9H11NO3
MW:181.188542604446
MDL:MFCD04125316
CID:553363
PubChem ID:1475136
Update Time:2025-04-19
3-\u200bAmino-\u200b4-\u200bhydroxy-\u200bbenzeneacetic acid methyl ester Chemische en fysische eigenschappen
Naam en identificatie
-
- Methyl 2-(3-amino-4-hydroxyphenyl)acetate
- Benzeneacetic acid,3-amino-4-hydroxy-, methyl ester
- (3-Amino-4-hydroxyphenyl)aceticacid methyl ester
- Methyl 3-amino-4-hydroxybenzeneacetate
- Methyl 3-amino-4-hydroxyphenylacetate
- SCHEMBL287469
- MLS000736201
- CEPDWEWFQRUWPP-UHFFFAOYSA-N
- methyl(3-amino-4-hydroxyphenyl)acetate
- AKOS005070314
- Z1201622979
- SMR000338451
- FT-0648715
- CS-W000711
- HMS2660I07
- 78587-72-1
- methyl-3-amino-4-hydroxyphenylacetate
- CHEMBL1372098
- methyl-2-(3-amino-4-hydroxyphenyl)acetate
- EN300-7388097
- methyl (3-amino-4-hydroxyphenyl)acetate
- 3X-0844
- DTXSID60363067
- A865009
- J-521822
- MFCD04125316
- DB-075494
- 3-\u200bAmino-\u200b4-\u200bhydroxy-\u200bbenzeneacetic acid methyl ester
-
- MDL: MFCD04125316
- Inchi: 1S/C9H11NO3/c1-13-9(12)5-6-2-3-8(11)7(10)4-6/h2-4,11H,5,10H2,1H3
- InChI-sleutel: CEPDWEWFQRUWPP-UHFFFAOYSA-N
- LACHT: O(C)C(CC1C=CC(=C(C=1)N)O)=O
Berekende eigenschappen
- Exacte massa: 181.074
- Monoisotopische massa: 181.074
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 13
- Aantal draaibare bindingen: 3
- Complexiteit: 184
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 0.6
- Topologisch pooloppervlak: 72.6A^2
Experimentele eigenschappen
- Smeltpunt: 102-105°
3-\u200bAmino-\u200b4-\u200bhydroxy-\u200bbenzeneacetic acid methyl ester Beveiligingsinformatie
- Gevaarklasse:IRRITANT
3-\u200bAmino-\u200b4-\u200bhydroxy-\u200bbenzeneacetic acid methyl ester Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| TRC | A634580-10mg |
3-\u200bAmino-\u200b4-\u200bhydroxy-\u200bbenzeneacetic acid methyl ester |
78587-72-1 | 10mg |
$ 64.00 | 2023-04-19 | ||
| TRC | A634580-50mg |
3-\u200bAmino-\u200b4-\u200bhydroxy-\u200bbenzeneacetic acid methyl ester |
78587-72-1 | 50mg |
$ 81.00 | 2023-04-19 | ||
| TRC | A634580-100mg |
3-\u200bAmino-\u200b4-\u200bhydroxy-\u200bbenzeneacetic acid methyl ester |
78587-72-1 | 100mg |
$ 110.00 | 2023-04-19 | ||
| TRC | A634580-250mg |
3-\u200bAmino-\u200b4-\u200bhydroxy-\u200bbenzeneacetic acid methyl ester |
78587-72-1 | 250mg |
$ 196.00 | 2023-04-19 | ||
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC13442-25g |
methyl 2-(3-amino-4-hydroxyphenyl)acetate |
78587-72-1 | 95% | 25g |
$992 | 2023-09-07 | |
| Fluorochem | 217498-1g |
Methyl 2-(3-amino-4-hydroxyphenyl)acetate |
78587-72-1 | 95% | 1g |
£96.00 | 2022-02-28 | |
| Fluorochem | 217498-5g |
Methyl 2-(3-amino-4-hydroxyphenyl)acetate |
78587-72-1 | 95% | 5g |
£384.00 | 2022-02-28 | |
| Apollo Scientific | OR9882-250mg |
Methyl 3-amino-4-hydroxyphenylacetate |
78587-72-1 | 95% | 250mg |
£23.00 | 2025-02-20 | |
| Apollo Scientific | OR9882-1g |
Methyl 3-amino-4-hydroxyphenylacetate |
78587-72-1 | 95% | 1g |
£48.00 | 2025-02-20 | |
| Apollo Scientific | OR9882-5g |
Methyl 3-amino-4-hydroxyphenylacetate |
78587-72-1 | 95% | 5g |
£384.00 | 2023-04-13 |
3-\u200bAmino-\u200b4-\u200bhydroxy-\u200bbenzeneacetic acid methyl ester Gerelateerde literatuur
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Yu Long,Bing Yuan,Jianrui Niu,Xin Tong,Jiantai Ma New J. Chem., 2015,39, 1179-1185
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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